3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide
Übersicht
Beschreibung
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a multi-targeted mechanism of action, making it a promising candidate for the treatment of various types of cancer.
Wirkmechanismus
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has a multi-targeted mechanism of action that involves the inhibition of several protein kinases. It has been shown to inhibit the activity of RAF kinase, which is involved in the regulation of cell growth and proliferation. In addition, 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 also inhibits the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis.
Biochemical and Physiological Effects
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has several advantages for use in lab experiments. It has been extensively studied and has a well-characterized mechanism of action. In addition, 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has been shown to have activity against a wide range of tumor types. However, there are also limitations to the use of 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 in lab experiments. It is a small molecule inhibitor that may have off-target effects, and its efficacy may be affected by the genetic background of the cells being studied.
Zukünftige Richtungen
There are several future directions for the study of 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006. One area of research is the development of combination therapies that include 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006. Another area of research is the identification of biomarkers that can predict response to 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006. In addition, there is ongoing research into the development of new small molecule inhibitors that target the same protein kinases as 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 but with improved efficacy and safety profiles.
Conclusion
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 is a promising small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It has a multi-targeted mechanism of action that makes it a promising candidate for the treatment of various types of cancer. While there are limitations to its use in lab experiments, there are also several future directions for research into this compound.
Wissenschaftliche Forschungsanwendungen
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in the regulation of cell growth and proliferation. In preclinical studies, 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has demonstrated activity against a wide range of tumor types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)sulfamoyl]-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c20-15-9-11-17(12-10-15)22-26(24,25)18-8-4-5-14(13-18)19(23)21-16-6-2-1-3-7-16/h1-13,22H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZWBSTCFPXTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromophenyl)sulfamoyl]-N-phenylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.